molecular formula C16H15ClN2O4 B5762684 [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate

Cat. No.: B5762684
M. Wt: 334.75 g/mol
InChI Key: GYKNRVJPGKTAOW-UHFFFAOYSA-N
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Description

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a combination of a 3,4-dimethoxyphenyl group and a 3-chlorobenzoate moiety, connected through an imine linkage. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate typically involves the condensation of 3,4-dimethoxybenzaldehyde with 3-chlorobenzoic acid hydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s imine linkage and functional groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the 3-chlorobenzoate moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications .

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-21-13-7-6-10(9-14(13)22-2)15(18)19-23-16(20)11-4-3-5-12(17)8-11/h3-9H,1-2H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKNRVJPGKTAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Cl)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Cl)/N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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